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Abstract
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective, non-

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced

selectivity for the GluN2B subunit. This technical guide provides an in-depth overview of the

discovery, synthesis, and comprehensive biological evaluation of Co 101244. It includes

detailed experimental protocols for its synthesis and key biological assays, a compilation of its

quantitative pharmacological data, and visualizations of its mechanism of action and

experimental workflows. This document is intended to serve as a valuable resource for

researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are

interested in the therapeutic potential and scientific application of GluN2B-selective NMDA

receptor antagonists.

Discovery and Rationale
Co 101244 was developed as part of a research program aimed at identifying novel NMDA

receptor antagonists with improved therapeutic profiles over existing non-selective blockers.

The rationale was to target the GluN2B subunit specifically, as it is predominantly expressed in

the forebrain and has been implicated in various neurological disorders, including stroke,

traumatic brain injury, and neurodegenerative diseases. By selectively antagonizing GluN2B-

containing receptors, it was hypothesized that the neuroprotective effects could be achieved
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while minimizing the adverse side effects associated with non-selective NMDA receptor

blockade, such as psychotomimetic effects.

The discovery of Co 101244 originated from a structure-based search and optimization of a

lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine. Through systematic chemical

modifications, researchers aimed to enhance potency for the GluN1/2B receptor, improve

central nervous system bioavailability, and reduce off-target effects, particularly at α1-

adrenergic receptors and potassium channels. The introduction of a hydroxyl group at the C-4

position of the piperidine ring and a p-methyl group on the benzyl ring culminated in the

identification of Co 101244 as a compound with an optimal pharmacological profile.[1]

Chemical Synthesis
The synthesis of Co 101244 (4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-

methylbenzyl)piperidine) is a multi-step process that can be accomplished through various

synthetic routes. The following protocol is a detailed description based on the methodologies

reported in the scientific literature.

Experimental Protocol: Synthesis of Co 101244
Materials and Reagents:

4-Piperidinone monohydrate hydrochloride

4-Methylbenzyl chloride

Sodium triacetoxyborohydride

1,2-Dichloroethane

Sodium bicarbonate

Magnesium sulfate

2-(4-Hydroxyphenoxy)ethyl bromide

Potassium carbonate
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N,N-Dimethylformamide (DMF)

Ethyl acetate

Hexanes

Silica gel for column chromatography

Step 1: Synthesis of 4-(4-Methylbenzyl)piperidin-4-ol

To a solution of 4-piperidinone monohydrate hydrochloride in 1,2-dichloroethane, add 4-

methylbenzyl chloride.

Slowly add sodium triacetoxyborohydride to the mixture at room temperature and stir for 12-

18 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes

gradient) to yield 4-(4-methylbenzyl)piperidin-4-ol.

Step 2: Synthesis of 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine

(Co 101244)

Dissolve 4-(4-methylbenzyl)piperidin-4-ol in anhydrous N,N-dimethylformamide (DMF).

Add 2-(4-hydroxyphenoxy)ethyl bromide and potassium carbonate to the solution.

Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-

layer chromatography.

After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium

sulfate, and concentrate in vacuo.

Purify the resulting residue by silica gel column chromatography (eluent:

methanol/dichloromethane gradient) to afford Co 101244.

The free base can be converted to the hydrochloride salt by treatment with HCl in ether.

Biological Evaluation
Co 101244 has been extensively characterized through a variety of in vitro and in vivo assays

to determine its potency, selectivity, and pharmacological effects.

In Vitro Pharmacological Profile
Table 1: In Vitro Activity of Co 101244
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Assay Type
Receptor/Chan
nel

Species IC50 / Ki Reference

Electrophysiolog

y

GluN1A/GluN2B

NMDA Receptors
Rat 0.043 µM (IC50) [2][3][4]

Electrophysiolog

y

GluN1A/GluN2A

NMDA Receptors
Rat > 100 µM (IC50) [2][3][4]

Electrophysiolog

y

GluN1A/GluN2C

NMDA Receptors
Rat > 100 µM (IC50) [2][3][4]

[3H]dizocilpine

Binding

NMDA Receptor

(High Affinity)
Rat 0.002 µM (IC50) [2]

[3H]dizocilpine

Binding

NMDA Receptor

(Low Affinity)
Rat 97 µM (IC50) [2]

Neuroprotection

(Glutamate-

induced toxicity)

- - 0.68 µM (IC50) [2]

Neuroprotection

(Oxygen/Glucose

Deprivation)

- - 0.06 µM (IC50) [2]

Experimental Protocol: Two-Electrode Voltage Clamp
(TEVC) in Xenopus Oocytes
This protocol describes the methodology for assessing the activity of Co 101244 on different

NMDA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

Harvest oocytes from anesthetized female Xenopus laevis.

Treat the oocytes with collagenase to defolliculate.

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1A and

GluN2A, GluN2B, or GluN2C).
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Incubate the injected oocytes for 2-5 days at 16-18 °C in Barth's solution to allow for receptor

expression.

2. Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with a recording solution

(e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one

for voltage sensing and one for current injection.

Clamp the oocyte membrane potential at a holding potential of -70 mV.

Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.

To determine the inhibitory effect of Co 101244, pre-apply the compound for a defined period

before co-application with the agonists.

Record the current responses using a suitable amplifier and data acquisition system. The

inhibition is measured as the reduction in the peak current amplitude elicited by the agonists.

In Vivo Pharmacological Profile
Table 2: In Vivo Activity of Co 101244
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Animal Model Effect Species ED50 / Dose Reference

Maximal

Electroshock

(MES)

Anticonvulsant Mouse 0.7 mg/kg i.v. [1]

Sound-induced

Seizures
Anticonvulsant Mouse (DBA/2) 4.5 mg/kg i.p. [2]

NMDA-induced

Seizures
Anticonvulsant - 2.31 mg/kg i.v. [2]

Permanent Focal

Ischemia
Neuroprotection Rat

39% protection

at 450 ng/ml

plasma

concentration

[2]

Levodopa-

induced

Dyskinesia

Antidyskinetic Monkey

67-71%

reduction at 0.1-

1 mg/kg s.c.

[5]

Experimental Protocol: Permanent Focal Ischemia
Model in Rats
This protocol outlines a general procedure to evaluate the neuroprotective effects of Co
101244 in a rat model of stroke.

Anesthetize adult male rats (e.g., with isoflurane).

Perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal

carotid artery to block the origin of the MCA.

Administer Co 101244 or vehicle at a predetermined time point (e.g., before or after the

onset of ischemia) via the desired route (e.g., intravenous or intraperitoneal).

Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the

procedure.
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After a defined period of occlusion (e.g., 24 hours), euthanize the animals and remove the

brains.

Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium

chloride - TTC).

Quantify the infarct volume using image analysis software and compare the results between

the Co 101244-treated and vehicle-treated groups to determine the extent of

neuroprotection.

Mechanism of Action and Signaling Pathways
Co 101244 exerts its effects by binding to a modulatory site on the GluN2B subunit of the

NMDA receptor, distinct from the glutamate and glycine binding sites. This allosteric modulation

prevents the ion channel from opening in response to agonist binding, thereby reducing the

influx of Ca²⁺ into the neuron. The overactivation of NMDA receptors and subsequent

excessive Ca²⁺ entry is a key event in the excitotoxic cascade leading to neuronal cell death in

various neurological insults. By selectively blocking GluN2B-containing receptors, Co 101244
can mitigate this excitotoxicity.
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Mechanism of Action of Co 101244

Presynaptic Terminal Postsynaptic Terminal
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Ca²⁺ Channel (Closed)

Prevents Opening

Excitotoxicity
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Co 101244
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Caption: Mechanism of action of Co 101244 at the NMDA receptor.

Experimental Workflows
The discovery and development of Co 101244 followed a logical progression from chemical

synthesis to in vitro and in vivo evaluation.
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Co 101244 Discovery and Evaluation Workflow
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Caption: Workflow for the discovery and evaluation of Co 101244.

Conclusion
Co 101244 is a valuable pharmacological tool for investigating the role of GluN2B-containing

NMDA receptors in physiological and pathological processes. Its high potency and selectivity

make it a superior research compound compared to non-selective NMDA receptor antagonists.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12815975?utm_src=pdf-body-img
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The detailed synthetic and biological protocols provided in this guide are intended to facilitate

further research into the therapeutic potential of Co 101244 and other GluN2B-selective

antagonists for the treatment of a range of neurological disorders. The comprehensive

quantitative data presented herein serves as a benchmark for future studies in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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